2-Amino-5-bromo-2'-fluorobenzophenone
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-5-bromo-2'-fluorobenzophenone involves multiple steps, including bromination, hydrolysis, diazotization, and deamination, starting from related compounds. Zhou Peng-peng (2013) synthesized 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile with high purity, indicating a pathway that could be adapted for the synthesis of 2-Amino-5-bromo-2'-fluorobenzophenone under optimized conditions for industrial scale production (Zhou Peng-peng, 2013).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Amino-5-bromo-2'-fluorobenzophenone has been elucidated using various spectroscopic techniques. Emmanuel S. Akinboye et al. (2009) described the structure of a synthesized compound from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride, highlighting the inclination of fluorophenyl rings and the spatial orientation of fluorine groups, which could be relevant to understanding the structure of 2-Amino-5-bromo-2'-fluorobenzophenone (Emmanuel S. Akinboye et al., 2009).
Chemical Reactions and Properties
2-Amino-5-bromo-2'-fluorobenzophenone's reactivity can be inferred from studies on similar compounds. For instance, J. N. Moorthy and S. Samanta (2007) demonstrated that 2-bromoarylketones undergo photoinduced homolysis leading to Pschorr cyclization to yield fluorenones, suggesting that related bromobenzophenones might exhibit similar reactivities under photochemical conditions (J. N. Moorthy & S. Samanta, 2007).
Physical Properties Analysis
The physical properties of 2-Amino-5-bromo-2'-fluorobenzophenone can be closely related to those of similar compounds. Studies on 2-aminobenzophenone derivatives, as reported by Sandra Cortez-Maya et al. (2012), show that structural modifications, such as the introduction of bromo and fluoro groups, can significantly affect the compound's physical properties, including melting points and solubility (Sandra Cortez-Maya et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-Amino-5-bromo-2'-fluorobenzophenone, including reactivity patterns and stability, can be deduced from related compounds. The work by Jing Leng and Hua-Li Qin (2018) on a new fluorosulfonylation reagent illustrates the multifaceted chemical behavior of bromo and fluoro-containing compounds, potentially offering insights into the chemical properties of 2-Amino-5-bromo-2'-fluorobenzophenone (Jing Leng & Hua-Li Qin, 2018).
Scientific Research Applications
Electroanalytical Studies
2-Amino-5-bromo-2'-fluorobenzophenone (BrFB) has been studied in electroanalytical research. An electroanalytical study by Fernandez et al. (1995) explored the oxidative behavior of BrFB and other aminohalogenbenzophenones. They found that these compounds, including BrFB, are electrooxidizable in a hydroalcoholic medium. This study developed voltammetric methods allowing the determination of BrFB in concentrations ranging from 0.2 to 15 ppm, with detection limits as low as 100 ppb (Fernandez et al., 1995).
Chromatographic Separation and Determination
Rodriguez et al. (1992) developed a high-performance liquid chromatographic method with electrochemical detection for BrFB. This method was applied to the determination of BrFB at both ppm and ppb concentrations using 2-amino-5-chlorobenzophenone as an internal standard. The limit of determination was found to be 750 pg/ml of biological fluid for BrFB (Rodriguez et al., 1992).
Photodynamic Therapy
Pişkin et al. (2020) described the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a compound related to BrFB. This new compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and potential for use as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Synthesis and Characterization in Organic Chemistry
In organic chemistry, BrFB has been used in the synthesis and characterization of various compounds. For instance, Jagadhani et al. (2015) utilized a derivative of BrFB in the synthesis of fluorinated 1,5-benzothiazepines and pyrazolines. This study highlights the utility of BrFB in the synthesis of complex organic molecules (Jagadhani et al., 2015).
X-Ray Crystallography
Vlasiuk et al. (2000) reported the synthesis of 7-bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one by thermolysis of a compound derived from 2-aminobenzophenone, a related compound to BrFB. The molecular and crystal structures of this compound were established using X-ray crystallography (Vlasiuk et al., 2000).
Environmental Analytical Applications
Al and Galil (2012) used derivatives of BrFB in developing methods for the determination of trace concentrations of iron(III) in environmental samples. This study demonstrates the application of BrFB derivatives in environmental analytical chemistry (Al & Galil, 2012).
Antitumor Activity
Bradshaw et al. (2002) discussed the preclinical evaluation of amino acid prodrugs of novel antitumor benzothiazoles, highlighting the role of BrFB-related compounds in cancer therapeutics (Bradshaw et al., 2002).
Safety And Hazards
The safety data sheet for “2-Amino-5-bromo-2’-fluorobenzophenone” suggests that it should be handled with care. It is not intended for human or veterinary use . In case of eye contact, rinse immediately with plenty of water. If skin contact occurs, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
properties
IUPAC Name |
(2-amino-5-bromophenyl)-(2-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOKDXNGCQXFCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163827 | |
Record name | 2-Amino-5-bromo-2'-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-2'-fluorobenzophenone | |
CAS RN |
1479-58-9 | |
Record name | (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1479-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-bromo-2'-fluorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001479589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-bromo-2'-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-bromo-2'-fluorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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